8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
Overview
Description
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound with a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multi-step organic reactions. The process begins with the formation of the tetrahydro-pyrrolo[3,2,1-ij]quinoline core, followed by the introduction of the propionyl and acetyl-piperidine groups. Common reagents include:
Starting materials: 1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinoline
Reaction conditions: moderate temperature, inert atmosphere, use of catalysts such as palladium or copper
Industrial Production Methods
Industrial-scale production leverages streamlined synthetic pathways with optimized yields. Large-scale reactors and automation technologies are often employed to maintain high efficiency and purity. Specific conditions may involve high-pressure hydrogenation and advanced chromatographic techniques for purification.
Chemical Reactions Analysis
Types of Reactions
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one can undergo several types of reactions, including:
Oxidation: Conversion to more oxidized states using agents like potassium permanganate or chromium trioxide
Reduction: Reduction of functional groups using lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by catalysts and specific solvents
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, ethanol, dichloromethane
Major Products Formed
Depending on the reaction conditions, the major products can vary. For example, oxidation might yield more complex quinoline derivatives, whereas reduction could simplify the compound’s structure by removing oxygen-containing groups.
Scientific Research Applications
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one has various applications:
Chemistry: : Utilized as a building block for more complex molecular architectures
Biology: : Investigated for its potential role in modulating biological pathways and interactions
Medicine: : Explored for therapeutic applications, particularly in targeting specific receptors or enzymes
Industry: : Employed in the synthesis of advanced materials or pharmaceuticals
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, influencing their activity:
Molecular Targets: : Receptors, enzymes, ion channels
Pathways Involved: : Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
8-[3-(1-Methyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
8-[3-(1-Benzyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one stands out due to its unique acetyl and propionyl modifications, which confer distinct chemical reactivity and biological activity.
Similar Compounds
8-[3-(1-Methyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
8-[3-(1-Benzyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
This differentiation highlights the uniqueness of the compound in terms of its applications and mechanisms of action.
Biological Activity
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (CAS RN: 215040-77-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.44 g/mol
- Structure : The compound features a pyrroloquinoline core, which is known for various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its activity against human leukemia cell lines such as K562 and U937. The following table summarizes key findings regarding its anticancer activity:
The biological activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells. It has been shown to increase the number of apoptotic cells significantly when treated with concentrations above its IC50 values.
- Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects, particularly in leukemia cell lines. This is evidenced by reduced cell viability in assays such as MTS and Annexin V staining.
- Impact on Cell Cycle : Preliminary studies indicate that treatment with this compound may lead to cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing through the cell cycle.
Case Studies and Research Findings
A notable study conducted by researchers at MDPI evaluated the anticancer potential of related compounds in the pyrroloquinoline class. The findings indicated that these compounds could inhibit the growth of leukemia cells effectively, with IC50 values comparable to established chemotherapeutics.
Example Case Study
In a controlled experiment:
- Objective : To assess the cytotoxicity of this compound against K562 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM.
Future Directions
The potential for further pharmacological developments based on this compound is promising. Future research could explore:
- Structural modifications to enhance potency and selectivity.
- Combination therapies with existing chemotherapeutics to improve efficacy.
- In vivo studies to assess therapeutic potential in animal models.
Properties
IUPAC Name |
6-[3-(1-acetylpiperidin-4-yl)propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBGGGMWJBWLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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